4-fluoro-N-(3-methylphenyl)benzamide
Description
4-Fluoro-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the para position of the benzoyl group and a 3-methylphenyl group attached to the amide nitrogen. The fluorine atom enhances metabolic stability and bioavailability by reducing oxidative degradation, while the 3-methylphenyl group contributes to lipophilicity, influencing membrane permeability and target binding .
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
4-fluoro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
WPEKJIRSYYHUQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
A. 4-Fluoro-N-(4-Fluorophenyl)Benzamide
- Structure : Differs in the substitution pattern on the anilide ring (4-fluorophenyl vs. 3-methylphenyl).
- Synthesis : Prepared via silylation using N,O-bis(trimethylsilyl)acetamide (BSA), forming stable cis/trans O-silyl imidate intermediates .
B. 4-Fluoro-N-(2-(Pyridin-3-yl)Piperidine-1-Carbonothioyl)Benzamide (CNS4)
- Structure : Incorporates a thiocarbamoyl group linked to a pyridine-piperidine moiety.
- Synthesis : Synthesized via thiocarbamoylation of 4-fluorobenzoyl isothiocyanate with anabasine, yielding >99% purity .
- Activity : The thiocarbamoyl group enhances CNS targeting, suggesting applications in neurological disorders, unlike the simpler 3-methylphenyl variant .
C. SCYX-7158 (Benzoxaborole Derivative)
- Structure : Contains a 4-fluorobenzamide group fused to a benzoxaborole ring.
- Application: Demonstrates potent antiparasitic activity against Trypanosoma brucei due to the boron-containing heterocycle, which chelates essential metal ions in pathogens .
Derivatives with Heterocyclic Modifications
A. 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)Benzamide
- Structure: Features an isoindolinone ring attached to the amide nitrogen.
- Crystallography: Crystallizes in the monoclinic space group P2₁/n with a 3D hydrogen-bonded framework (N–H···O and O–H···O interactions) .
- Electronic Properties: DFT studies reveal a HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity compared to non-heterocyclic benzamides .
B. TD-1b (Pyridone-Bearing Phenylalanine Derivative)
- Structure : Combines a 4-fluorobenzamide group with a pyridone ring and methylated phenylalanine side chain.
- Synthesis : Achieved in 83% yield via multi-step coupling, highlighting efficient methodology for complex derivatives .
- Pharmacokinetics : The pyridone moiety improves aqueous solubility, addressing a common limitation of hydrophobic benzamides .
Comparative Data Table
Key Findings and Implications
Substituent Position Matters : The 3-methyl group in the target compound optimizes lipophilicity for membrane penetration, whereas 4-fluoro substitution on the anilide ring (as in ) favors electrophilic reactivity.
Heterocyclic Moieties Enhance Targeting : Thiocarbamoyl (CNS4) and benzoxaborole (SCYX-7158) groups confer specific biological activities, suggesting tailored modifications for therapeutic applications .
Crystallography Guides Formulation: Hydrogen-bonding patterns in isoindolinone derivatives inform strategies to improve solubility and stability in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
